molecular formula C15H14Cl2N4O B10970575 (3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10970575
M. Wt: 337.2 g/mol
InChI Key: OEXBSVOICZAERN-UHFFFAOYSA-N
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Description

(3,4-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a dichlorophenyl group and a pyrimidinyl-piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the reaction of 3,4-dichlorophenylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of piperazine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and piperazino moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

(3,4-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (3,4-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichlorophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone: Similar structure but with a different substitution pattern on the phenyl ring.

    2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine: Another closely related compound with similar functional groups.

Uniqueness

(3,4-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H14Cl2N4O/c16-12-3-2-11(10-13(12)17)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2

InChI Key

OEXBSVOICZAERN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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